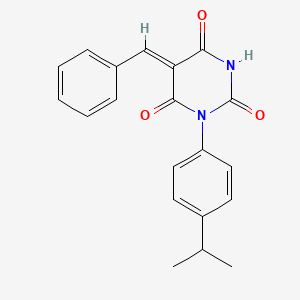
5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BIPPT, is a pyrimidine derivative that has recently gained attention due to its potential applications in the field of medicinal chemistry. BIPPT exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Mecanismo De Acción
The mechanism of action of BIPPT is not yet fully understood. However, several studies have suggested that BIPPT induces apoptosis in cancer cells by activating the mitochondrial pathway. BIPPT has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, BIPPT has been shown to inhibit the replication of HSV-1 and HSV-2 by targeting the viral DNA polymerase.
Biochemical and Physiological Effects:
BIPPT has been reported to exhibit several biochemical and physiological effects. Studies have shown that BIPPT induces cell cycle arrest and apoptosis in cancer cells. BIPPT has also been reported to inhibit the migration and invasion of cancer cells. Additionally, BIPPT has been shown to inhibit the replication of HSV-1 and HSV-2 by blocking the viral DNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIPPT has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, BIPPT has some limitations as well. It is relatively unstable and can undergo hydrolysis under certain conditions. Moreover, BIPPT has poor solubility in water, which can limit its application in aqueous environments.
Direcciones Futuras
There are several future directions for the study of BIPPT. One possible direction is to explore the structure-activity relationship of BIPPT and its derivatives to identify more potent and selective anticancer, antiviral, and antibacterial agents. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BIPPT in animal models to evaluate its potential for clinical use. Furthermore, the development of novel delivery systems for BIPPT can enhance its solubility and stability, which can broaden its application in various fields of medicinal chemistry.
Conclusion:
In conclusion, BIPPT is a pyrimidine derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. BIPPT can be easily synthesized using commercially available starting materials and has several advantages for lab experiments. However, BIPPT has some limitations as well, including its poor solubility in water and instability under certain conditions. Future studies on BIPPT can lead to the development of more potent and selective agents for various diseases.
Métodos De Síntesis
BIPPT can be synthesized through a simple one-pot reaction using commercially available starting materials. The reaction involves the condensation of 4-isopropylbenzaldehyde and barbituric acid in the presence of a catalytic amount of piperidine. The resulting product is then treated with benzyl bromide to obtain BIPPT. The overall yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
BIPPT has been extensively studied for its potential applications in various fields of medicinal chemistry. Several studies have reported its anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. BIPPT has also shown promising antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2). Additionally, BIPPT has exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Propiedades
IUPAC Name |
(5Z)-5-benzylidene-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(2)15-8-10-16(11-9-15)22-19(24)17(18(23)21-20(22)25)12-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,21,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVWHWMJLZSJKB-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4927855.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B4927863.png)
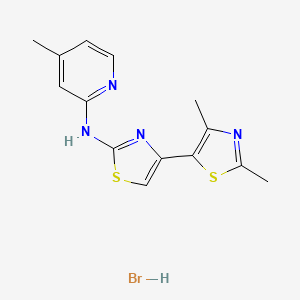
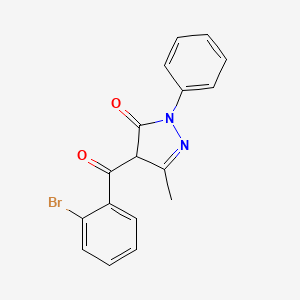
![N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)
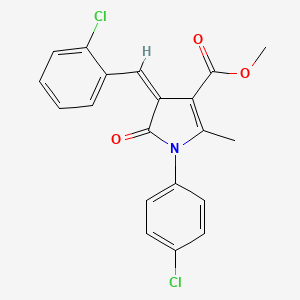
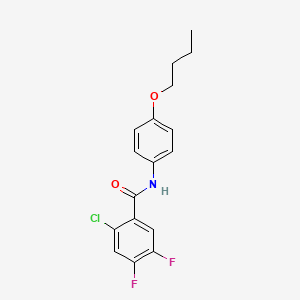
![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4927939.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)